4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid
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Overview
Description
4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by the presence of a chromene ring system fused with a benzoic acid moiety, which imparts unique chemical and biological properties. The compound’s structure includes a carbamoyl group, a methoxy group, and an amino linkage, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carbamoyl and methoxy groups. The final step involves the formation of the amino linkage with the benzoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)amino]benzoic acid: This compound shares a similar chromene and benzoic acid structure but differs in the functional groups attached.
4-aminobenzoic acid:
Uniqueness
4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl and methoxy groups, along with the chromene core, allows for diverse interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-6-7-15-11(8-13)9-14(16(19)21)17(25-15)20-12-4-2-10(3-5-12)18(22)23/h2-9H,1H3,(H2,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPTNXWZDGTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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